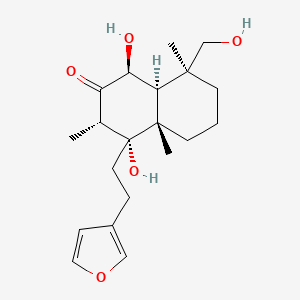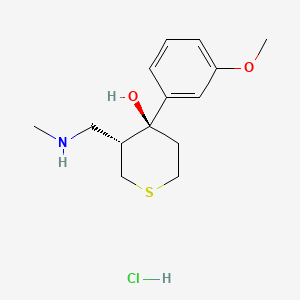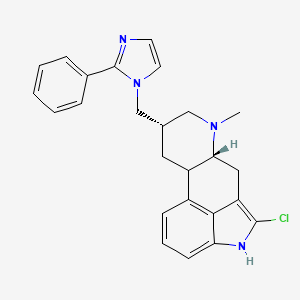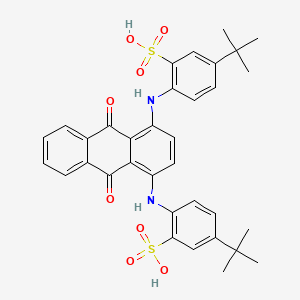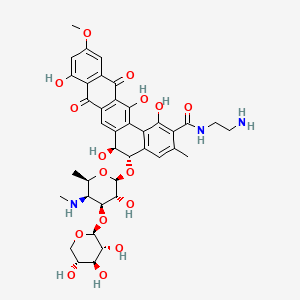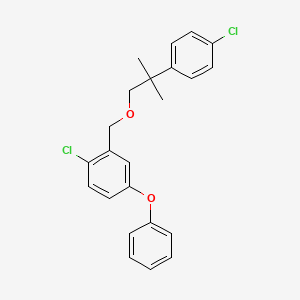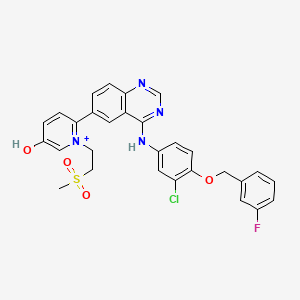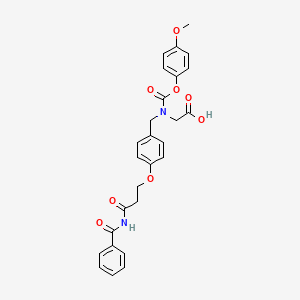
Muraglitazar metabolite M9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Muraglitazar metabolite M9 is a derivative of Muraglitazar, a dual activator of peroxisome proliferator-activated receptors alpha and gamma. Muraglitazar is primarily investigated for its potential in treating type 2 diabetes due to its glucose- and lipid-lowering effects. Metabolite M9 is one of the oxidative metabolites formed during the metabolism of Muraglitazar in the human body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Muraglitazar metabolite M9 involves microbial bioreactors using strains such as Cunninghamella elegans and Saccharopolyspora hirsuta. These strains produce metabolites that mimic human oxidative metabolites. The process involves incubating Muraglitazar with these microbial strains under controlled conditions, followed by isolation and purification using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily studied in research settings. the use of microbial bioreactors and advanced chromatographic techniques suggests a scalable approach for producing this metabolite in larger quantities for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Muraglitazar metabolite M9 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Hydroxylation: Addition of hydroxyl groups.
O-demethylation: Removal of methyl groups from oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as cytochrome P450 enzymes.
Microbial strains: Cunninghamella elegans and Saccharopolyspora hirsuta.
Solvents: Methanol, ethyl acetate, and tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include various hydroxylated and demethylated derivatives of Muraglitazar, with this compound being one of the prominent oxidative metabolites .
Aplicaciones Científicas De Investigación
Muraglitazar metabolite M9 has several scientific research applications:
Chemistry: Used to study the metabolic pathways and structural elucidation of drug metabolites.
Biology: Helps in understanding the biological activity and toxicity of drug metabolites.
Medicine: Investigated for its potential effects and safety profile in the treatment of type 2 diabetes.
Industry: Utilized in the development of analytical methods for drug metabolism studies
Mecanismo De Acción
Muraglitazar metabolite M9 exerts its effects through the activation of peroxisome proliferator-activated receptors alpha and gamma. These receptors play a crucial role in regulating glucose and lipid metabolism. The metabolite interacts with these receptors, modulating the expression of genes involved in glucose and lipid homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazar: Another dual activator of peroxisome proliferator-activated receptors alpha and gamma.
Pioglitazone: A selective activator of peroxisome proliferator-activated receptor gamma.
Troglitazone: A thiazolidinedione class drug with similar receptor activation properties.
Uniqueness
Muraglitazar metabolite M9 is unique due to its specific oxidative modifications, which provide insights into the metabolic fate of Muraglitazar. Its dual receptor activation profile distinguishes it from other compounds that may selectively activate only one type of receptor .
Propiedades
Número CAS |
875430-22-1 |
|---|---|
Fórmula molecular |
C27H26N2O8 |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
2-[[4-(3-benzamido-3-oxopropoxy)phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C27H26N2O8/c1-35-21-11-13-23(14-12-21)37-27(34)29(18-25(31)32)17-19-7-9-22(10-8-19)36-16-15-24(30)28-26(33)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,31,32)(H,28,30,33) |
Clave InChI |
BCPYRWFJFPXIAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCCC(=O)NC(=O)C3=CC=CC=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



